Teicoplanin A2-3 chemical structure and properties
Teicoplanin A2-3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a complex of glycopeptide antibiotics produced by the fermentation of Actinoplanes teichomyceticus.[1] This complex is a mixture of several compounds, with Teicoplanin A2 being the primary active component. Teicoplanin A2 is further composed of five major lipoglycopeptides (A2-1 through A2-5), which differ by the fatty acyl side chain attached to the N-acyl-β-D-glucosamine moiety.[1][2] Teicoplanin A2-3 is one of these major components, characterized by a decanoyl side chain.[3] Like other glycopeptide antibiotics, teicoplanin exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Teicoplanin A2-3, along with detailed experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
Teicoplanin A2-3 possesses a complex chemical structure, featuring a heptapeptide backbone, three sugar moieties (α-D-mannose, N-acetyl-β-D-glucosamine, and N-decanoyl-β-D-glucosamine), and two chlorine atoms.[3][]
Physicochemical Data
The key physicochemical properties of Teicoplanin A2-3 are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [3][7] |
| Molecular Weight | 1879.7 g/mol | [3][7] |
| Appearance | White to light yellow powder | [8][9] |
| Melting Point | ~260 °C (with decomposition) | [2] |
| Isoelectric Point (Teicoplanin Complex) | 5.1 | [] |
| pKa (Teicoplanin Aglycone, OH-4 group) | 8.2 | [10] |
| Solubility | Soluble in water (10 mg/mL), ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Poor water solubility is also reported. | [4][7][9] |
Note on Solubility: There are conflicting reports on water solubility. While some sources state it is soluble or freely soluble, others indicate poor solubility. This may depend on the specific salt form and purity of the compound.
Biological and Pharmacological Properties
Mechanism of Action
Teicoplanin A2-3 exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] The key steps in its mechanism of action are:
-
Binding to Peptidoglycan Precursors: Teicoplanin A2-3 specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[2][5]
-
Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the two crucial final steps of peptidoglycan synthesis: transglycosylation (the polymerization of N-acetylglucosamine and N-acetylmuramic acid units) and transpeptidation (the cross-linking of the peptide side chains).[5]
-
Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[5]
The lipophilic decanoyl side chain of Teicoplanin A2-3 is thought to anchor the molecule to the bacterial cell membrane, increasing its local concentration at the site of action and contributing to its potent activity.[2]
Caption: Mechanism of action of Teicoplanin A2-3.
Antibacterial Spectrum
Teicoplanin A2-3 is active against a wide range of Gram-positive bacteria, both aerobic and anaerobic. It is not effective against Gram-negative bacteria as its large molecular size prevents it from penetrating the outer membrane.[2]
| Organism | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (including MRSA) | ≤0.06 - ≥128 | [2] |
| Clostridioides difficile | 0.06 - 0.5 | [2] |
| General pathogenic organisms | 0.02 - 2 | [11] |
Binding Affinity
The binding of teicoplanin to its D-Ala-D-Ala target is a key determinant of its antibacterial activity.
| Ligand | Association/Dissociation Constant | Method | Reference(s) |
| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Ka = 2.56 x 10⁶ L·mol⁻¹ | Spectrophotometric Titration | [12] |
| Lys-D-Ala-D-Ala peptide | Kd = 40 - 630 nM | Various | [13] |
| Carrier protein-Lys-D-Ala-D-Ala fusion | Kd = 91 ± 7 nM | Surface Plasmon Resonance | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16]
1. Materials:
-
Teicoplanin A2-3 stock solution (prepared in a suitable solvent like DMSO, then diluted in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer/nephelometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Teicoplanin Dilutions:
-
Prepare a working stock solution of Teicoplanin A2-3 in CAMHB at twice the highest desired final concentration.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the Teicoplanin dilutions and the growth control wells. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final concentration.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Teicoplanin A2-3 that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Experimental workflow for MIC determination.
D-Alanyl-D-Alanine Binding Assay by Spectrophotometry
This protocol is a generalized method based on the principle of detecting changes in the UV-Vis spectrum of teicoplanin upon binding to its target ligand.[10][12]
1. Materials:
-
Teicoplanin A2-3 solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
A solution of a D-Ala-D-Ala containing peptide (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine) of known concentration in the same buffer
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (e.g., 1 cm path length)
2. Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to scan a relevant UV range (e.g., 250-350 nm).
-
Zero the instrument with the buffer in both the sample and reference cuvettes.
-
-
Measurement:
-
Place a solution of Teicoplanin A2-3 at a fixed concentration in both the sample and reference cuvettes to obtain a baseline spectrum.
-
Add a small, known volume of the D-Ala-D-Ala peptide solution to the sample cuvette.
-
Add an identical volume of buffer to the reference cuvette to account for dilution.
-
Mix the contents of the sample cuvette thoroughly.
-
Record the difference spectrum. The binding of the peptide will induce a change in the absorbance of teicoplanin.
-
-
Titration:
-
Repeat the previous step by making successive additions of the D-Ala-D-Ala peptide solution to the sample cuvette (and buffer to the reference cuvette).
-
Record the difference spectrum after each addition until the spectral changes are saturated, indicating that all teicoplanin molecules are bound.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (where the maximum change occurs) against the concentration of the D-Ala-D-Ala peptide.
-
The resulting binding curve can be fitted to a suitable binding isotherm (e.g., using Scatchard analysis) to determine the association constant (Ka) or dissociation constant (Kd).[17]
-
Conclusion
Teicoplanin A2-3 is a crucial component of the teicoplanin complex, demonstrating significant antibacterial activity against a wide array of Gram-positive pathogens. Its intricate chemical structure is directly linked to its mechanism of action, which involves the specific recognition and binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby halting bacterial cell wall construction. The provided physicochemical data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this important glycopeptide antibiotic. Further investigation into its structure-activity relationships and potential modifications could lead to the development of next-generation antibiotics to combat emerging drug-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Teicoplanin - Wikipedia [en.wikipedia.org]
- 3. Teicoplanin A2-3 | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Teicoplanin - LKT Labs [lktlabs.com]
- 10. Deaminoteicoplanin and its derivatives. Synthesis, antibacterial activity, and binding strength to Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 15. journals.asm.org [journals.asm.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
